molecular formula C21H25N5O3S B15118736 3-phenyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine

3-phenyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine

Cat. No.: B15118736
M. Wt: 427.5 g/mol
InChI Key: IJSAXEKPTHHTKH-UHFFFAOYSA-N
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Description

3-phenyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine core substituted with a phenyl group and a methoxy group linked to a pyrrolidine ring, which is further substituted with a sulfonyl group attached to a trimethylpyrazole moiety. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine typically involves multi-step organic reactions. The pyrrolidine ring can be synthesized via cyclization reactions, and the sulfonyl group can be introduced using sulfonyl chlorides under basic conditions . The final step involves the attachment of the trimethylpyrazole moiety through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-phenyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include signal transduction cascades, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-phenyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine apart is its unique combination of functional groups and structural complexity. This makes it a versatile compound for various applications and a valuable subject for further research.

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

3-phenyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C21H25N5O3S/c1-15-21(16(2)25(3)24-15)30(27,28)26-12-11-17(13-26)14-29-20-10-9-19(22-23-20)18-7-5-4-6-8-18/h4-10,17H,11-14H2,1-3H3

InChI Key

IJSAXEKPTHHTKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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